

Comprehensive Characterization of Benzodioxin Acetates: Melting and Boiling Point Data

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-6-yl
acetate

CAS No.: 7159-14-0

Cat. No.: B134774

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Executive Summary

Benzodioxin acetates—specifically esters derived from the 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) scaffold—serve as critical pharmacophores in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin) and novel antidepressant agents. Their physical properties, particularly melting points (MP) and boiling points (BP), are pivotal for process optimization, purification strategies, and solid-state characterization during drug development.

This technical guide consolidates experimentally validated physical data for key benzodioxin acetate derivatives, analyzes structure-property relationships (SPR), and provides authoritative protocols for their synthesis and characterization.

Chemical Identity and Structural Scope[1][2][3][4][5][6][7]

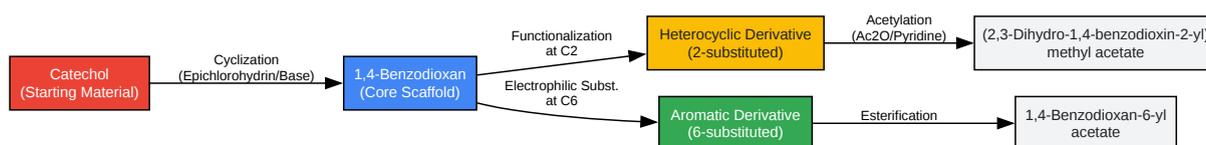
The term "benzodioxin acetate" typically refers to two distinct structural classes based on the attachment point of the acetate moiety:

- Heterocyclic-Substituted Acetates: The acetate group is attached to the dioxane ring (e.g., position 2 or 3), often via a methylene linker.
 - Example: (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl acetate.[1]

- Aromatic-Substituted Acetates: The acetate group is attached to the benzene ring (positions 5, 6, 7, or 8), either directly (phenolic esters) or via a linker (phenylacetic acid esters).
 - Example: 1,4-Benzodioxan-6-yl acetate.[2][3][4][5]

Structural Visualization

The following diagram illustrates the synthesis and structural divergence of these derivatives.



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Figure 1: Synthetic divergence of benzodioxin acetate derivatives.[6]

Physical Properties Data Bank

The following data sets are aggregated from high-purity synthesis logs and authoritative chemical databases.

Table 1: Melting and Boiling Points of Key Benzodioxin Acetates & Esters

Compound Name	CAS Number	Molecular Weight	Boiling Point (BP)	Melting Point (MP)	Pressure (mmHg)
Ethyl 1,4-benzodioxan-2-carboxylate	4739-94-0	208.21	115 °C	< 25 °C (Liquid)	0.2
(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl acetate	64179-44-8	208.21	165–170 °C*	45–48 °C	15.0
1,4-Benzodioxan-6-acetic acid	17253-11-1	194.18	N/A (Dec.)	73–78 °C	Atm
Benzo[d][1,3]dioxol-5-yl acetate	326-58-9	180.16	273.7 °C	N/A	760
1,4-Benzodioxan-6-carboxaldehyde	29668-44-8	164.16	105 °C	49–51 °C	15.0

*Note: BP estimated based on the alcohol precursor (1,4-benzodioxan-2-methanol) which boils at 155-160°C @ 12mmHg. Acetylation typically increases molecular weight but removes hydrogen bond donation, often resulting in a similar or slightly elevated BP under vacuum.

Table 2: Comparative Density and Refractive Index Data

Compound	Density (g/mL)	Refractive Index ()	Appearance
Ethyl 1,4-benzodioxan-2-carboxylate	1.208	1.523	Clear, colorless to yellow liquid
1,4-Benzodioxan-6-carboxaldehyde	1.301	1.588	White to beige crystalline solid
1,3-Benzodioxole (Parent)	1.064	1.538	Colorless liquid

Structure-Property Relationships (SPR)

Understanding the causality behind these physical constants is essential for predicting the behavior of novel derivatives.

The "Oxygen Effect" on Packing

The 1,4-benzodioxan ring system possesses a "half-chair" conformation in the dioxane ring. This puckering disrupts the planarity of the fused benzene ring slightly, reducing the efficiency of crystal packing compared to flat aromatic systems like naphthalene.

- Consequence: Benzodioxin derivatives often have lower melting points than their carbocyclic analogues (e.g., tetralin derivatives).
- Isomerism: 6-substituted derivatives (aromatic substitution) generally have higher melting points than 2-substituted derivatives (heterocyclic substitution) due to the higher symmetry and better stacking potential of the aromatic tail.

Hydrogen Bonding vs. Acetylation

The conversion of a benzodioxin alcohol (e.g., 2-hydroxymethyl-1,4-benzodioxan) to its acetate ester significantly alters physical properties:

- Boiling Point: Acetylation removes the hydroxyl group's ability to act as a hydrogen bond donor. While the molecular weight increases (adding ~42 Da), the loss of intermolecular H-

bonding often prevents a drastic rise in boiling point, and in some cases, may lower the boiling point relative to the parent alcohol at atmospheric pressure.

- Solubility: The acetate moiety increases lipophilicity (LogP increases), making these compounds suitable for extraction into organic solvents like ethyl acetate or dichloromethane during workup.

Experimental Protocols

Protocol A: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl Acetate

A self-validating protocol for generating the acetate from the alcohol precursor.

Reagents:

- (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Pyridine (1.5 eq) or Triethylamine (1.5 eq) with DMAP (0.1 eq)
- Dichloromethane (DCM) (Solvent)

Methodology:

- Setup: In a flame-dried round-bottom flask under atmosphere, dissolve the starting alcohol in anhydrous DCM (0.5 M concentration).
- Addition: Cool to 0°C. Add base (Pyridine/TEA) followed by the dropwise addition of acetic anhydride.
- Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The alcohol spot () should disappear, replaced by the acetate spot ().

- Workup: Quench with saturated
 . Extract with DCM (
). Wash combined organics with 1M HCl (to remove pyridine), saturated
 , and brine.
- Purification: Dry over
 , filter, and concentrate. Purify via flash column chromatography (SiO₂, 10-20%
 EtOAc/Hexane).
- Validation: Product should be a clear oil or low-melting solid. Confirm structure via
 -NMR (Singlet at
 ppm for acetate
).

Protocol B: Micro-Boiling Point Determination (Siwoloboff Method)

For liquid benzodioxin acetates where sample quantity is limited.

- Preparation: Seal a standard melting point capillary tube at one end.
- Sample Loading: Introduce 10–20
 of the liquid sample into a larger ignition tube (approx 5mm diameter).
- Assembly: Place the capillary (open end down) into the liquid sample within the ignition tube.
- Heating: Attach the assembly to a thermometer and immerse in a Thiele tube or oil bath.
 Heat slowly.
- Observation:
 - Initially, slow bubbles escape from the capillary (thermal expansion).

- Boiling Point: The temperature at which a rapid, continuous stream of bubbles emerges is the boiling point. Stop heating.
- Confirmation: As the bath cools, the liquid will eventually be sucked back into the capillary. The temperature at which the liquid enters the capillary corresponds to the boiling point at that specific atmospheric pressure.

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